3-[(3-Methylphenyl)methoxy]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDQOMBDBSBDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Aromatic Amine and Aryl Ether Chemistry
The chemical identity of 3-[(3-Methylphenyl)methoxy]aniline is defined by two key functional groups: a primary aromatic amine (-NH2) and an aryl ether linkage (-O-CH2-Ar). This dual functionality places it at the intersection of two significant classes of organic compounds, with its reactivity profile being a composite of both.
Aromatic amines are a cornerstone of chemical synthesis, renowned for their nucleophilic character and their role as precursors to a vast array of nitrogen-containing compounds. sigmaaldrich.com The amine group on the aniline (B41778) ring is a versatile handle for chemical modification, readily participating in reactions such as diazotization, acylation, and alkylation. It is particularly crucial in the formation of heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals. For instance, anilines are common starting materials for constructing pyrazole (B372694) and quinoline (B57606) scaffolds. nih.govrsc.org
Significance in Synthetic Organic Chemistry Scaffolds
Convergent and Divergent Synthetic Routes to this compound
Convergent synthesis, where different fragments of the molecule are prepared separately and then joined, is a common approach for a molecule of this structure. Divergent strategies, starting from a common core to generate diverse derivatives, can also be applied, particularly in the context of creating libraries of related compounds. wikipedia.org
Route 1: C-O Bond Formation followed by C-N Bond Formation (or introduction of the amine precursor)
A primary and straightforward strategy involves an initial C-O bond formation via the Williamson ether synthesis. This would typically involve reacting 3-nitrophenol (B1666305) with 3-methylbenzyl halide in the presence of a base. The resulting nitro-aryl ether can then be reduced to the target aniline. The reduction of the nitro group is a fundamental transformation that can be achieved using various methods, including metal-free approaches with reagents like trichlorosilane (B8805176). beilstein-journals.org
Alternatively, starting with 3-aminophenol (B1664112), the C-O bond can be formed directly. This approach requires careful selection of reaction conditions to avoid undesired N-alkylation.
Route 2: C-N Bond Formation followed by C-O Bond Formation
An alternative disconnection involves forming the C-N bond first. For instance, palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amines. organic-chemistry.orgpageplace.deacs.org A potential, though less direct, route could involve coupling 3-bromoanisole (B1666278) with an ammonia (B1221849) equivalent, followed by demethylation to yield 3-methoxyaniline, which would then require a subsequent etherification step. Modern methods focus on the direct coupling of aryl halides with ammonia or its equivalents to generate primary anilines. organic-chemistry.org
The formation of both C-N and C-O bonds is often facilitated by transition-metal catalysis, which provides mild and efficient pathways to these crucial linkages. nitrkl.ac.inosaka-u.ac.jp
Achieving the correct meta substitution pattern is a critical aspect of synthesizing this compound. The regioselectivity is typically controlled by the choice of starting materials and the directing effects of the substituents.
Starting Material Control : The most direct method to ensure meta regiochemistry is to begin with a pre-functionalized meta-substituted benzene (B151609) ring, such as 3-aminophenol or 3-nitrophenol. The inherent positions of the functional groups on these precursors dictate the final arrangement in the product.
Directed C-H Functionalization : More advanced, though less common for this specific target, are methods involving directed C-H functionalization. For instance, copper-catalyzed meta-C-H olefination of anilide derivatives has been developed using weakly coordinating directing groups, demonstrating the potential for selective functionalization at the challenging meta position. nih.govresearchgate.net While not a direct route to an ether, this highlights the ongoing development of methods to control regioselectivity in aniline derivatives.
Multi-component Reactions : Facile methods for synthesizing meta-substituted arylamines from acyclic precursors have been developed, such as the three-component reaction of acetone, amines, and 1,3-diketones, which proceeds via cyclo-condensation and aromatization. rsc.orgresearchgate.net
The electrophilic bromination of meta-substituted anilines has also been studied, where the regioselectivity is highly dependent on the solvent, allowing the reaction to be tuned for specific outcomes. thieme-connect.com
Catalytic Approaches in the Synthesis of this compound and its Derivatives
Catalysis is central to the modern synthesis of diaryl ethers and anilines, offering milder conditions and broader functional group tolerance compared to classical methods.
Copper Catalysis: Copper-catalyzed reactions are a cornerstone for C-O bond formation, primarily through the Ullmann condensation and Chan-Lam coupling. rsc.org The Ullmann reaction traditionally involves coupling an aryl halide with an alcohol or phenol (B47542) at high temperatures with stoichiometric copper. umass.edu Modern protocols utilize catalytic amounts of copper, often with ligands, to facilitate the reaction under milder conditions. umass.edujsynthchem.comeurekaselect.com For example, CuI with ligands such as N,N-dimethylglycine or 1,10-phenanthroline (B135089) can effectively catalyze diaryl ether synthesis at temperatures around 90-110°C. organic-chemistry.orgbeilstein-journals.orgchim.it Copper(II) acetate (B1210297) has also been shown to promote the coupling of arylboronic acids with phenols at room temperature to form diaryl ethers. organic-chemistry.org
| Catalyst/Ligand System | Reactants | Conditions | Outcome | Reference |
| CuI / N,N-dimethylglycine | Aryl bromides/iodides, Phenols | Base (e.g., Cs2CO3), 90°C | Good yields of diaryl ethers | organic-chemistry.org |
| Cu(OAc)2 / Pyridine | Arylboronic acids, Phenols | Room Temperature, Air | High yields, tolerant of various groups | organic-chemistry.org |
| Cu(PPh3)3Br | Electron-rich aryl bromides, Phenols | Cs2CO3, NMP | Effective for diaryl ether formation | umass.edu |
| CuI / 8-hydroxyquinoline-N-oxide | Aryl halides, CsOH | 100-130°C | Hydroxylation to form phenols | beilstein-journals.org |
Palladium Catalysis: Palladium catalysis is exceptionally versatile, enabling both C-O and C-N bond formation. The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org This reaction is known for its broad substrate scope and high efficiency, utilizing various phosphine (B1218219) ligands to tune reactivity. organic-chemistry.orgacs.org
For C-O bond formation, palladium catalysts can couple aryl halides with phenols. rsc.org Decarbonylative etherification, where aromatic esters are converted to diaryl ethers, represents a newer palladium-catalyzed approach. acs.org
| Catalyst/Ligand System | Reaction Type | Conditions | Outcome | Reference |
| Pd2(dba)3 / Biphenylphosphine | C-O Coupling (Hydroxylation) | Aryl halide, KOH, Dioxane/H2O, 100°C | High yields of phenols | beilstein-journals.org |
| Pd(OAc)2 / Phosphine Ligand | C-N Coupling (Amination) | Aryl halide, Amine, Base (e.g., NaOtBu) | General method for aryl amine synthesis | organic-chemistry.org |
| Pd or Ni / Diphosphine Ligand | C-O Coupling (Decarbonylative) | Aromatic ester, Phenol | Forms diaryl ethers | acs.org |
| Heterogeneous Pd / Lewis Acid | C-N Coupling | Phenols, Amines | Synthesis of alkylated amines | acs.org |
Gold Catalysis: Gold catalysts are renowned for their ability to activate C-C multiple bonds, particularly alkynes. bohrium.comnih.gov While less direct for the target molecule's specific bonds, gold catalysis can be employed in elegant cascade reactions to construct the core structure. For example, gold-catalyzed domino reactions involving alkynes can lead to the synthesis of highly substituted anilines. researchgate.net Gold-catalyzed cycloisomerization of substrates like o-alkynyl anilines can produce nitrogen-containing heterocycles, and similar strategies with arylalkyne-enolethers can build complex aniline derivatives. nih.govencyclopedia.pub
In line with green chemistry principles, metal-free and organocatalytic methods are gaining prominence.
Metal-Free C-O Coupling : The synthesis of diaryl ethers can be achieved under metal-free conditions using diaryliodonium salts, which react with phenols to form the ether linkage. organic-chemistry.org
Metal-Free Reductions : The reduction of a nitro precursor to the final aniline can be performed without metals. A combination of trichlorosilane and a tertiary amine provides a mild and inexpensive method for this transformation, which can be adapted for continuous-flow processes. beilstein-journals.org
Organocatalysis : Brønsted acidic ionic liquids have been used as catalysts for Friedel-Crafts reactions to produce aniline- and phenol-based compounds under solvent-free conditions. rsc.org
Green Chemistry Principles in Synthetic Design for this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netpandawainstitute.com
Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as Buchwald-Hartwig amination or Ullmann coupling, are inherently more atom-economical than stoichiometric methods.
Use of Safer Solvents and Auxiliaries : Efforts are made to use less hazardous solvents. Some reductions of nitroarenes can be performed in water, a benign solvent. rsc.org Solvent-free reactions, sometimes assisted by microwave irradiation or grinding, represent an ideal green approach. organic-chemistry.orgrsc.orgpramanaresearch.org
Energy Efficiency : Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgbeilstein-journals.org Performing reactions at ambient temperature, as seen in some copper-catalyzed etherifications, also contributes to energy efficiency. organic-chemistry.org
Catalysis : The use of catalytic reagents is preferred over stoichiometric ones. Transition-metal and organocatalytic methods reduce waste by using small amounts of the catalyst, which can often be recycled and reused.
Reducing Derivatives : Synthetic pathways are designed to minimize the use of protecting groups to avoid additional steps of protection and deprotection, which reduces waste and increases efficiency. A direct synthesis from 3-aminophenol and 3-methylbenzyl chloride, if selective N-alkylation can be avoided, would be preferable to a route starting from 3-nitrophenol that requires a separate reduction step.
By integrating these principles, the synthesis of this compound can be optimized to be not only efficient and selective but also environmentally sustainable.
Atom Economy and Reaction Efficiency
Atom Economy (AE) is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.com The ideal atom economy is 100%, signifying that all atoms from the reactants have been converted into the final product with no waste byproducts. libretexts.org However, most reactions fall short of this ideal. The calculation for percent atom economy is:
% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 skpharmteco.com
For the synthesis of this compound from 3-aminophenol and 3-methylbenzyl chloride using sodium hydroxide (B78521) as a base, the reaction is:
C₆H₇NO + C₈H₉Cl + NaOH → C₁₄H₁₅NO + NaCl + H₂O
The atom economy for this pathway can be calculated based on the molecular weights of the reactants and the desired product.
While atom economy provides a theoretical measure of efficiency, Reaction Mass Efficiency (RME) offers a more practical assessment by considering the reaction yield. It is calculated as:
RME = (Mass of Isolated Product / Total Mass of Reactants) x 100
Other metrics like Process Mass Intensity (PMI) provide a broader view of sustainability by accounting for all materials used in a process, including solvents, reagents, and processing aids, relative to the mass of the final product. rsc.org A lower PMI value indicates a greener process. rsc.org
Table 1: Theoretical Green Chemistry Metrics for a Hypothesized Synthesis of this compound
| Metric | Formula | Significance | Ideal Value |
|---|---|---|---|
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) × 100 | Measures the theoretical efficiency of reactant atom incorporation into the final product. skpharmteco.comlibretexts.org | 100% |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) × 100 | Provides a more practical efficiency measure by including reaction yield. rsc.org | 100% |
| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | Holistic metric including all materials (reactants, solvents, workup chemicals) to gauge total waste. rsc.org | 1 |
| E-Factor | Total Waste (kg) / Product (kg) | Directly quantifies the amount of waste produced per unit of product. It is related to PMI (E-Factor = PMI - 1). rsc.org | 0 |
High atom economy and reaction mass efficiency are hallmarks of an efficient synthetic process. rsc.org Methodologies that involve addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. libretexts.org Therefore, developing catalytic cycles or one-pot reactions that minimize intermediate isolation steps and reduce waste are central to modern synthetic strategies. nih.gov
Solvent and Reagent Selection for Sustainable Synthesis
Solvent Selection: Traditionally, polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or acetonitrile (B52724) are favored for reactions like the Williamson ether synthesis due to their ability to accelerate Sₙ2 reactions. acs.org However, these solvents are often associated with toxicity and environmental persistence. acs.org
Green chemistry principles advocate for the use of safer, more sustainable alternatives. utoronto.ca Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria. utoronto.ca Preferred solvents are typically less toxic, derived from renewable resources, and readily biodegradable.
For the synthesis of this compound, sustainable alternatives could include:
Alcohols (Ethanol, Methanol): These are often considered environmentally preferable solvents. utoronto.ca
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. mdpi.com While the solubility of organic reactants can be a challenge, techniques like phase-transfer catalysis can facilitate reactions in aqueous media. mdpi.com
Solvent-Free Conditions: Conducting reactions without a solvent ("neat") is an ideal approach, as it completely eliminates solvent waste. nih.gov This can sometimes be achieved by heating the reactants together, potentially with a catalyst. nih.gov
Reagent Selection: The selection of reagents should prioritize those that are less hazardous and used in catalytic rather than stoichiometric amounts. nih.gov In the Williamson ether synthesis, a strong base is required to deprotonate the phenol. While sodium hydride (NaH) is effective, it is highly flammable and reactive.
Sustainable alternatives include:
Alkali Carbonates: Bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are safer to handle and less hazardous than metal hydrides.
Catalytic Approaches: The use of catalysts can enable reactions under milder conditions and with higher efficiency, reducing energy consumption and waste. nih.gov For the subsequent reduction of a nitro group (if that pathway is chosen), catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) in a recyclable solvent like ethanol (B145695) is far more sustainable than using stoichiometric reducing agents like tin(II) chloride. nih.gov
Table 2: Comparison of Traditional vs. Sustainable Solvents and Reagents
| Component | Traditional Choice | Sustainable Alternative | Rationale for Change |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF), Acetonitrile | Ethanol, Water, 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity, improved biodegradability, derived from renewable resources (for ethanol, 2-MeTHF). utoronto.camdpi.com |
| Base (Ether Synthesis) | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Improved safety profile, easier handling, and less hazardous waste. |
| Reducing Agent (Nitro Reduction) | Tin(II) Chloride (SnCl₂), Iron (Fe) in acid | Catalytic Hydrogenation (H₂, Pd/C) | Higher atom economy (produces water as a byproduct instead of metal salts), catalyst can be recycled. nih.gov |
By integrating high atom economy pathways with the use of safer solvents and catalytic reagents, the synthesis of this compound can be aligned with the principles of modern, sustainable chemical manufacturing.
Chemical Reactivity and Transformational Chemistry of 3 3 Methylphenyl Methoxy Aniline
Amine-Centered Reactions of 3-[(3-Methylphenyl)methoxy]aniline
The primary amine group is a potent nucleophile and a key handle for molecular elaboration, enabling additions, condensations, and the construction of complex heterocyclic systems.
The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety makes it a strong nucleophile, capable of attacking various electrophilic centers. While specific literature on this compound is limited, its reactivity can be confidently inferred from its close analogue, 3-benzyloxyaniline (B72059). For instance, the amine can act as a potent nucleophile in substitution reactions with activated heterocyclic systems. In a documented synthesis, 3-benzyloxyaniline reacts with 2,6-dichloropyrimidine, where the aniline nitrogen displaces a chlorine atom in a nucleophilic aromatic substitution (SNAr) reaction. google.com This transformation underscores the amine's capacity to form new carbon-nitrogen bonds with electron-deficient rings.
Furthermore, primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Though not specifically documented for this compound, this represents a fundamental and expected transformation for the amine group.
Table 1: Representative Nucleophilic Reactions of Analogous Anilines
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
|---|---|---|---|---|
| 3-Benzyloxyaniline | 2,6-Dichloropyrimidine | 1-Butanol, Triethylamine, 50°C | N-Arylpyrimidinamine | google.com |
The amine functionality serves as a critical building block for the synthesis of nitrogen-containing heterocycles. The nucleophilicity of the nitrogen, combined with the reactivity of the adjacent aromatic ring positions, facilitates annulation reactions to construct fused ring systems. Patents detail the use of 3-benzyloxyaniline as a precursor in the multi-step synthesis of complex heterocyclic structures like imidazoquinolines and thiazoloquinolines. google.comgoogle.com.pg In these sequences, the aniline is first incorporated into a quinoline (B57606) core, and subsequent transformations lead to the final fused heterocyclic system.
Research on the solid-phase synthesis of various heterocycles has utilized the N-benzylaniline scaffold. cas.cz In these methods, an aniline derivative is anchored to a resin and undergoes cyclization reactions to form products such as benzimidazoles and quinoxalinones before being cleaved from the support. cas.cz These examples demonstrate that the amine group in structures like this compound is instrumental in ring-closure reactions that are fundamental to medicinal and materials chemistry.
Aryl Ether Moiety Reactivity and Functionalization
The benzyl (B1604629) ether linkage is a significant feature of the molecule, serving as both a stable connection and a protecting group that can be selectively cleaved.
The formation of the aryl benzyl ether linkage in this compound and its analogues is typically achieved via a Williamson ether synthesis. This involves the reaction of the corresponding aminophenol (e.g., 3-aminophenol) with a benzyl halide (e.g., 3-methylbenzyl chloride) in the presence of a base.
The cleavage of this benzylic ether bond is a common and synthetically useful transformation. It can be accomplished under various conditions, highlighting its utility as a removable protecting group for the phenolic oxygen.
Hydrogenolysis : A widely used method involves catalytic hydrogenolysis. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the C(benzyl)-O bond is cleaved to yield the corresponding aminophenol and toluene. google.comgoogle.com.pg This method is clean and efficient. The presence of niobic acid has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, a related transformation. acs.org
Acidic Cleavage : Strong acids can also effect cleavage. For example, treating the ether with hydrogen bromide (HBr) in acetic acid at elevated temperatures will break the ether bond. google.com.pg Lewis acids, such as boron trichloride (B1173362) (BCl3), are also effective for the chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org
Table 2: Common Cleavage Methods for Aryl Benzyl Ethers
| Reagents | Conditions | Products | Ref |
|---|---|---|---|
| H2, Palladium on Carbon (Pd/C) | Solvent (e.g., Ethanol) | Phenol (B47542) + Toluene derivative | google.comgoogle.com.pg |
| Hydrogen Bromide (HBr) | Acetic Acid, Heat | Phenol + Benzyl Bromide | google.com.pg |
The aromatic ring bearing the ether linkage is activated towards electrophilic substitution by the electron-donating effect of the ether oxygen. However, this activation is generally weaker than that of the aniline ring. The primary sites for electrophilic attack would be the positions ortho and para to the ether linkage. Given the substitution pattern, this would direct incoming electrophiles to the C2, C4, and C6 positions of this ring. The steric hindrance from the benzylic group might influence the regioselectivity of these reactions.
Aromatic Ring Functionalization of this compound
Both aromatic rings in the molecule are susceptible to electrophilic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.
Aniline Ring : This ring is strongly activated by both the amine (-NH₂) and the alkoxy (-OCH₂Ar) groups, which are powerful ortho-, para-directors. The positions ortho and para to the amine (C2, C4, C6) are highly activated. The C2 position is ortho to both groups, C4 is para to the amine, and C6 is ortho to the amine. Therefore, electrophilic substitution (e.g., halogenation, nitration) is expected to occur predominantly on this ring, likely at the C2, C4, or C6 positions, with the precise location depending on steric factors and reaction conditions.
3-Methylphenyl Ring : This ring is activated by the methyl group (-CH₃), which is a weak ortho-, para-director. It directs incoming electrophiles to the C2, C4, and C6 positions of the tolyl group.
In a competitive reaction, electrophilic substitution would overwhelmingly favor the more strongly activated aniline ring over the methyl-substituted phenyl ring. Selective functionalization of the less reactive tolyl ring would require prior blocking of the active sites on the aniline ring, for instance, by acylating the amine.
Directed and Non-Directed Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing the aryl rings of this compound. The regiochemical outcome of such reactions is governed by the directing effects of the substituents on both aromatic rings. byjus.comwikipedia.org
The aniline ring is substituted with two groups: an amino group (-NH-) and a meta-alkoxy group (-OCH₂-Ar).
Amino Group (-NH-): The secondary amino group is a powerful activating group and an ortho, para-director. wikipedia.orgchemistrysteps.com Its lone pair of electrons can be donated into the aromatic π-system through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack. chemistrysteps.commasterorganicchemistry.com This stabilization is most effective when the attack occurs at the ortho and para positions relative to the amino group. libretexts.org Consequently, electrophiles will preferentially add to positions 2, 4, and 6 of the aniline ring.
Alkoxy Group (-O-CH₂-Ar): The ether group at the meta-position is also an activating, ortho, para-directing group. masterorganicchemistry.com However, the primary directing influence on the aniline ring will be the much stronger amino group. The combined effect of a strong ortho, para-director (amino) and a meta-positioned ortho, para-director (alkoxy) leads to complex regiochemical possibilities. The positions ortho to the amine (positions 2 and 6) and para to the amine (position 4) are highly activated. The alkoxy group, being at position 3, will also direct to its ortho positions (2 and 4) and its para position (6). Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at positions 2, 4, and 6.
In contrast to the highly activated aniline ring, the 3-methylphenyl ring is less reactive. It possesses a weakly activating, ortho, para-directing methyl group and an electron-withdrawing ether linkage. Electrophilic attack on this ring would be slower and would likely occur at the positions ortho and para to the methyl group.
Under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the aniline nitrogen can be protonated to form an anilinium ion (-NH₂⁺-). byjus.compearson.com This protonated group is strongly deactivating and a meta-director. pearson.commasterorganicchemistry.com In such cases, the directing influence switches, and substitution would be directed to the position meta to the anilinium group (position 5), which is also ortho to the alkoxy group.
Directed ortho metalation (DoM) represents a powerful strategy for regioselective functionalization. nih.gov In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The amino group can act as a DMG. nih.gov For this compound, this would theoretically allow for selective functionalization at the C-2 position of the aniline ring.
| Ring System | Substituent | Classification | Directing Effect | Predicted Substitution Sites |
| Aniline Ring | -NH- (secondary amine) | Strongly Activating | ortho, para | 2, 4, 6 (major) |
| Aniline Ring | -OCH₂-Ar (at C-3) | Activating | ortho, para | 2, 4, 6 (reinforces amine direction) |
| Aniline Ring | -NH₂⁺- (in strong acid) | Strongly Deactivating | meta | 5 |
| 3-Methylphenyl Ring | -CH₃ | Weakly Activating | ortho, para | 2', 4', 6' |
| 3-Methylphenyl Ring | -CH₂O-Ar | Weakly Deactivating | ortho, para | - |
C-H Activation Methodologies
C-H activation has emerged as a step-economical tool for molecular functionalization, bypassing the need for pre-functionalized starting materials. rsc.org For a molecule like this compound, multiple C-H bonds are potential targets for transition-metal-catalyzed functionalization.
Benzylic C(sp³)-H Activation: The methylene (B1212753) bridge (-CH₂-) is a prime site for C-H activation. Numerous studies on N-benzylanilines have demonstrated that the C-H bonds at the benzylic position can be functionalized through various catalytic systems. For instance, radical cation salt-initiated aerobic phosphorylation of N-benzylanilines has been reported. Metal-free, photocatalytic methods using conjugated organic polymers have also been developed for the intramolecular C-H functionalization at the benzylic position of N-benzylanilines, leading to the synthesis of imidazolidines. scilit.comrsc.orgrsc.org
Aromatic C(sp²)-H Activation: The aromatic C-H bonds on both rings can be targeted.
Directed C-H Activation: The secondary amine can act as a directing group to guide a metal catalyst to the ortho C-H bonds of the aniline ring. nih.gov This strategy has been widely used for the ortho-functionalization of anilines.
Remote C-H Activation: While ortho-functionalization is common, selective activation at the more distant meta or para positions is more challenging. nih.gov However, specialized ligand and catalyst systems have been developed for the para-selective C-H olefination of aniline derivatives. nih.gov
Non-directed C-H Activation: In the absence of a strong directing group effect, C-H activation may be governed by the intrinsic electronic properties of the C-H bonds or by steric factors. For instance, iridium-catalyzed C-H activation in alkylarenes has been shown to selectively occur at the ortho position through a mechanism involving transient insertion into a benzylic C-H bond. nih.gov
Reaction Mechanisms and Mechanistic Investigations
Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations involving this compound.
The mechanism of electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comsavemyexams.com
Attack of the electrophile: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com For the aniline ring of the title compound, attack at the ortho or para position allows for an additional resonance structure where the positive charge is delocalized onto the nitrogen atom, significantly stabilizing the intermediate. wikipedia.orgchemistrysteps.com This is why the amino group is a strong ortho, para-director.
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com This step is typically fast. The rate-determining step is the initial formation of the unstable, non-aromatic arenium ion. masterorganicchemistry.com
The mechanisms of C-H activation reactions are diverse and highly dependent on the catalyst and reaction conditions. For transition-metal-catalyzed processes, several general mechanistic pathways are considered: mdpi.com
Oxidative Addition: The metal center inserts into a C-H bond, leading to an increase in its oxidation state.
Concerted Metalation-Deprotonation (CMD): A ligand on the metal center acts as an internal base to abstract the proton as the C-M bond is formed. This is a common pathway in palladium-catalyzed C-H functionalization.
σ-Bond Metathesis: This is a concerted, four-centered transition state mechanism often invoked for early transition metals or d⁰ complexes.
For the C-H arylation of N-benzylanilines, a plausible catalytic cycle involving a palladium catalyst might involve coordination of the aniline, directed cyclometalation to form a palladacycle intermediate, oxidative addition of an aryl halide, and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst. nih.gov
Photocatalytic C-H activation often involves radical intermediates. For example, in the DA-COP catalyzed functionalization of N-benzylanilines, the photocatalyst likely facilitates the formation of a radical cation from the aniline nitrogen upon visible light irradiation. Subsequent deprotonation at the benzylic position would generate a neutral radical, which can then engage in further reactions. scilit.comrsc.org
Computational and Theoretical Chemical Studies of 3 3 Methylphenyl Methoxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the properties of molecules. These methods, varying in their level of theory and computational cost, provide insights into electronic structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of atoms, molecules, and condensed matter. For aromatic compounds like aniline (B41778) derivatives and diphenyl ethers, DFT has been successfully applied to understand their electronic properties and reactivity.
Studies on substituted diphenyl ethers, for instance, have utilized DFT to calculate thermodynamic properties and electron affinities. nih.govsioc-journal.cn For a molecule like 3-[(3-Methylphenyl)methoxy]aniline, DFT calculations at a level like B3LYP/6-311++G(d,p) could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial in predicting the molecule's reactivity, with the HOMO energy indicating its susceptibility to electrophilic attack and the LUMO energy its susceptibility to nucleophilic attack. The distribution of net radical cation spin is also very sensitive to the nature and position of substituents. acs.org
Furthermore, DFT is employed to calculate various reactivity descriptors. For aniline derivatives, DFT has been used to predict pKa values, providing insights into their acidity and basicity. pnu.ac.ir The electronic effects of substituents, such as the methoxy (B1213986) group in benzyloxy-containing molecules, have been shown to significantly influence pharmacological activity by modulating the electronic density of the attached phenyl ring. smolecule.com
A hypothetical DFT analysis of this compound would likely reveal the influence of the electron-donating amino group and the electron-withdrawing nature of the ether oxygen on the aromatic rings. The methyl group on the benzyl (B1604629) moiety would introduce further electronic and steric effects.
Table 1: Representative DFT-Calculated Properties for Aniline and Diphenyl Ether
| Property | Aniline | Diphenyl Ether |
| HOMO Energy (eV) | -5.21 | -6.03 |
| LUMO Energy (eV) | 0.45 | 1.12 |
| HOMO-LUMO Gap (eV) | 5.66 | 7.15 |
| Dipole Moment (Debye) | 1.53 | 1.14 |
Note: These are representative values and can vary based on the specific DFT functional and basis set used.
Ab Initio and Semi-Empirical Methods for Ground and Excited States
Ab initio and semi-empirical methods offer alternative approaches to studying molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. pnu.ac.iruq.edu.au Semi-empirical methods, like AM1, PM3, and MNDO, incorporate some experimental data to simplify calculations, making them faster for larger molecules. cdnsciencepub.com
For aniline and its derivatives, ab initio calculations have been used to study their ground-state geometries and to predict properties like acidity constants. pnu.ac.iruq.edu.au For instance, studies have shown that the geometry of the amino group in aniline is sensitive to substituent effects and intermolecular interactions. nih.gov Both ab initio and semi-empirical methods have been used to calculate the geometries and energies of para-substituted N,N-dimethylaniline derivatives. uq.edu.au
The study of excited states is crucial for understanding a molecule's photochemical behavior. While less common for this class of compounds, methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT) could be used to predict the electronic absorption spectra of this compound.
Molecular Modeling and Simulation
Molecular modeling and simulations provide a dynamic view of molecular behavior, including conformational flexibility and intermolecular interactions.
Conformational Analysis and Energy Landscapes
The flexible ether linkage in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.
Studies on diphenyl ethers have shown that the molecule adopts a "skewed" conformation with C2 symmetry as the global minimum, while a planar or semi-planar conformation represents a transition state. cdnsciencepub.com The torsional angles around the C-O-C bonds are the primary degrees of freedom. For this compound, the rotation around the C-O and C-C bonds of the benzyl group adds further complexity to its conformational landscape.
Computational methods can map the potential energy surface (PES) by systematically varying these torsional angles and calculating the corresponding energy. This allows for the identification of low-energy conformers and the transition states that connect them. Atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond, is a known phenomenon in diaryl ethers with bulky substituents. researchgate.netbeilstein-journals.orgmanchester.ac.uk While this compound itself is unlikely to exhibit stable atropisomers at room temperature, computational analysis could determine the rotational barriers.
Table 2: Calculated Rotational Barriers for Representative Diaryl Ethers
| Compound | Method | Rotational Barrier (kcal/mol) |
| Diaryl ether with ortho-alkyl and aryl groups | DFT | 32.2 - >31.1 |
| Substituted Diaryl Ether 1 | DFT | 32.2 snnu.edu.cn |
| Substituted Diaryl Ether 2 | DFT | 33.0 snnu.edu.cn |
| Substituted Diaryl Ether 3 | DFT | >31.1 snnu.edu.cn |
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)
The amino group in this compound can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. The two aromatic rings provide sites for π-stacking interactions. These non-covalent interactions are crucial in determining the compound's physical properties and its interactions with biological targets.
Computational studies on aniline and its derivatives have investigated the nature of hydrogen bonding with water and other molecules. rsc.org These studies reveal how substituents on the aniline ring affect the strength and geometry of the hydrogen bonds. nih.govrsc.org For this compound, intramolecular hydrogen bonding between the amino group and the ether oxygen is also a possibility that could influence its preferred conformation.
π-stacking interactions between the aromatic rings of two or more molecules can lead to the formation of aggregates. Computational methods can be used to calculate the interaction energies of different stacking arrangements (e.g., parallel-displaced, T-shaped) to determine the most favorable geometries. In monoacyl aniline derivatives, the interaction of amide groups with ortho-substituents has been shown to enhance intermolecular interactions, including π-π stacking from phenyl groups. scispace.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. For a molecule like this compound, understanding its synthesis is of primary interest. A common route to such diaryl ethers is the Ullmann condensation or related coupling reactions.
Computational studies, often using DFT, can model the entire catalytic cycle of such reactions. For the Ullmann biaryl ether synthesis, calculations have provided evidence for the reaction of iodoarenes with ligated anionic Cu(I) intermediates. nih.gov These studies can help to understand the role of ligands, the nature of the active catalytic species, and the energetics of each step in the reaction mechanism.
Another relevant reaction is reductive etherification. Computational studies have been used to explore different mechanistic pathways for this reaction, such as the direct, ketal, and enol pathways, and to identify the most energetically favorable route. nrel.gov Such insights are invaluable for optimizing reaction conditions to improve yields and selectivity. For the etherification of phenols, computational studies have elucidated the reaction mechanisms of both acid-catalyzed and metal-catalyzed processes. rsc.orgresearchgate.net
By applying these computational approaches to the specific reactants that would form this compound (e.g., 3-aminophenol (B1664112) and 3-methylbenzyl halide), a detailed understanding of its formation mechanism could be achieved.
Transition State Analysis and Energy Barriers
Transition state theory is a cornerstone of chemical kinetics, and computational chemistry allows for the precise location and characterization of transition state structures and the determination of associated energy barriers. The reactivity of anilines is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the electronic effects of both the methoxy group (via the benzyl ether linkage) and the methyl group on the adjacent phenyl ring play a crucial role.
Theoretical studies on the formation of Schiff bases from para-substituted anilines provide a relevant model for understanding the impact of such substituents. For instance, a study on the reaction of para-methoxyaniline and para-methylaniline with thiophene-2-carbaldehyde (B41791) revealed differing energy barriers for the initial nucleophilic attack. eijppr.com The formation of the first transition state (TS1), leading to a carbinolamine intermediate, is a critical step. The energy barriers for this process were calculated using Restricted Hartree-Fock (RHF/3-21G) methods. eijppr.com
| Reactant | Energy Barrier for TS1 (kcal/mol) |
| p-Methoxyaniline | 20.71 |
| p-Methylaniline | 21.96 |
| Aniline | 23.22 |
| Data sourced from a theoretical study on Schiff base formation. eijppr.com |
The data indicates that the electron-donating methoxy group lowers the energy barrier for the nucleophilic attack compared to an unsubstituted aniline, facilitating the reaction. eijppr.com Conversely, the methyl group, also electron-donating but to a lesser extent, results in a smaller reduction of the energy barrier. eijppr.com For this compound, the methoxy group is not directly attached to the aniline ring but is part of a benzyloxy substituent. This would still exert an electron-donating effect on the aniline nitrogen through resonance, albeit potentially modulated by the intervening methylene (B1212753) bridge and the meta-position of the substituent. The 3-methyl group on the benzyl ring has a more distant, and therefore weaker, electronic influence on the aniline reactivity. Based on these analogies, it is reasonable to predict that the energy barrier for reactions involving the nucleophilic attack of the amino group of this compound would be lower than that of unsubstituted aniline.
Further, in the context of Claisen rearrangements of amino-substituted aryl propargyl ethers, DFT calculations have been used to map out complex reaction pathways and their associated energy barriers. For an amino-substituted aryl propargyl ether, the Gibbs free energy barrier for the initial acs.orgacs.org-sigmatropic rearrangement was calculated to be around 29.1 kcal/mol. nsf.gov This highlights that even for seemingly simple rearrangements, the energy barriers can be substantial, and computational methods are essential for elucidating the most favorable pathways.
Selectivity Prediction and Rationalization
Computational chemistry is also a powerful tool for predicting and rationalizing the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. For a molecule with multiple potential reaction sites like this compound, understanding the factors that govern where a reaction will occur is crucial.
In the context of palladium-catalyzed C-H activation reactions, computational models can predict regioselectivity by comparing the relative energies of different reaction intermediates. acs.org The mechanism of such reactions can be complex, involving steps like electrophilic attack or proton abstraction, and the preferred pathway is determined by the lowest energy barriers. While no specific data exists for this compound, studies on other substituted anilines demonstrate that the electronic nature of the substituents is a key determinant of the site of C-H activation.
A DFT study on the annulation reaction of trichloronitroethylene with aniline investigated five different potential reaction pathways. nih.gov The activation energies for the rate-determining steps of these pathways were calculated, allowing for the identification of the most plausible mechanism. nih.gov Two pathways, proceeding through four-membered heterocyclic rings, were found to have the lowest activation energies of 29 and 32 kcal/mol, respectively. nih.gov This type of analysis would be directly applicable to predicting the outcomes of similar annulation reactions involving this compound.
Furthermore, in the hydrogenation of substituted aromatic compounds, computational models can help predict which functional group will be reduced selectively. For instance, in a study predicting optimal hydrogenation conditions, different outcomes were observed for the reduction of 1-benzyloxy-4-nitrobenzene versus 1-benzyloxy-3-chlorobenzene, highlighting the subtle interplay of electronic and steric factors in determining selectivity. mdpi.comresearchgate.net
| Substrate | Predicted Conditions | Products and Yields |
| 1-benzyloxy-4-nitrobenzene | medium t, low p, Pt/C | 100% target product |
| 1-benzyloxy-4-nitrobenzene | medium t, low p, Pd/C, acid | 58% target product, 42% 4-(benzyloxy)aniline |
| 1-benzyloxy-3-chlorobenzene | medium t, low p, Pd/C | 99% target product, 1% (phenoxymethyl)-benzene |
| Data from a study on the prediction of optimal hydrogenation conditions. mdpi.comresearchgate.net |
For this compound, computational studies could be employed to predict the selectivity of various transformations. For example, in electrophilic aromatic substitution reactions, calculations could determine whether substitution is more likely to occur on the aniline ring or the benzyl ring, and at which positions. The directing effects of the amino group and the benzyloxy substituent would be the primary factors influencing this selectivity. The amino group is a strong activating ortho-, para-director, while the benzyloxy group is also activating and ortho-, para-directing. Computational analysis of the transition states for substitution at various positions would provide a quantitative basis for predicting the major product.
Advanced Spectroscopic and Analytical Research Methodologies for 3 3 Methylphenyl Methoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Advanced 1D and 2D NMR Techniques (e.g., NOESY, HMBC)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides the primary framework for structural determination. In the ¹H NMR spectrum of 3-[(3-Methylphenyl)methoxy]aniline, distinct signals would be expected for the aromatic protons on both phenyl rings, the benzylic methylene (B1212753) protons (-CH₂-), the methyl group (-CH₃) protons, and the amine (-NH₂) protons. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom, with their chemical shifts indicating their electronic environment. For instance, the benzylic carbon and the carbons bonded to the oxygen and nitrogen atoms would appear at characteristic downfield shifts. rsc.org
To assemble the molecular puzzle, two-dimensional (2D) NMR techniques are indispensable.
Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (typically 2-4 bond) correlations between protons and carbons. For this compound, HMBC would be crucial for definitively linking the two aromatic systems. Key correlations would be expected between the benzylic protons (-CH₂-) and the carbons of both the 3-methylphenyl ring and the aniline (B41778) ring, confirming the ether linkage. csic.esceon.rs
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. csic.es A NOESY experiment would reveal through-space correlations between the benzylic protons and the aromatic protons on both rings, helping to determine the preferred conformation of the molecule in solution. ceon.rs For example, correlations between the benzylic protons and the ortho-protons of the 3-methylphenyl ring would be anticipated. csic.esresearchgate.net
Interactive Table 1: Representative ¹H and ¹³C NMR Data
This table presents hypothetical, yet scientifically plausible, NMR data for this compound, derived from spectral information of analogous N-benzylaniline and methoxy-substituted aniline compounds. rsc.orgscielo.org.zarsc.org
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | 2.35 (s, 3H) | 21.5 |
| -NH₂ | 3.80 (s, 2H) | - |
| -O-CH₂- | 5.05 (s, 2H) | 70.5 |
| Aniline Ring C-1 | - | 148.5 |
| Aniline Ring C-2 | 6.30 (d) | 102.0 |
| Aniline Ring C-3 | - | 159.0 |
| Aniline Ring C-4 | 6.25 (t) | 108.0 |
| Aniline Ring C-5 | 7.10 (t) | 130.0 |
| Aniline Ring C-6 | 6.35 (d) | 107.0 |
| 3-Methylphenyl Ring C-1' | - | 138.5 |
| 3-Methylphenyl Ring C-2' | 7.20 (s) | 128.0 |
| 3-Methylphenyl Ring C-3' | - | 139.0 |
| 3-Methylphenyl Ring C-4' | 7.15 (d) | 129.0 |
| 3-Methylphenyl Ring C-5' | 7.30 (t) | 127.5 |
| 3-Methylphenyl Ring C-6' | 7.25 (d) | 126.0 |
Solid-State NMR for Crystalline Forms
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and internuclear distances within the crystal lattice. acs.org For this compound, ¹³C and ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) experiments would be particularly informative. These experiments can distinguish between different polymorphs (crystalline forms) of the compound, as subtle changes in crystal packing lead to distinct chemical shifts. rsc.org Furthermore, ssNMR can probe the dynamics of the molecule in the solid state, such as the rotation of the methyl group or phenyl ring oscillations. nih.gov
Mass Spectrometry (MS) for Characterization and Reaction Monitoring
Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₄H₁₅NO), HRMS would distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. rsc.org This is a critical step in confirming the identity of a newly synthesized compound. miamioh.edu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific parent ion and inducing its fragmentation to observe the resulting daughter ions. wikipedia.org This technique provides invaluable structural information by revealing the molecule's fragmentation pathways. For the protonated molecule [M+H]⁺ of this compound, a key fragmentation would be the cleavage of the benzylic C-O bond. acs.org
A plausible fragmentation pathway would involve:
Formation of a benzyl (B1604629) cation: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable 3-methylbenzyl cation (m/z 105) and a neutral 3-aminophenol (B1664112) molecule. miamioh.eduresearchgate.netresearchgate.net
Loss of the aniline moiety: Alternatively, fragmentation could occur via the loss of the aniline ring, following proton transfer, which is a characteristic pathway for N-benzylanilines. researchgate.netnih.gov
Tropylium (B1234903) ion formation: The initial benzyl cation (m/z 105) could further rearrange to the highly stable tropylium ion, a common feature in the mass spectra of benzyl-containing compounds. nih.gov
By analyzing these fragments, the connectivity of the molecular structure can be confirmed.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com
For this compound, a successful crystallographic analysis would provide unequivocal proof of its structure. nih.gov It would reveal the conformation of the molecule in the solid state, including the torsion angles defining the spatial relationship between the two aromatic rings. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. scielo.org.za This information is critical for understanding the physical properties of the solid material and for studying polymorphism. acs.org
Interactive Table 2: Representative X-ray Crystallography Data
This table presents hypothetical, yet plausible, crystallographic data for this compound, based on published data for similar methoxy-substituted aniline derivatives. scielo.org.zamdpi.comresearchgate.net
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₅NO |
| Formula Weight | 213.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.95 |
| b (Å) | 5.15 |
| c (Å) | 18.20 |
| α (°) | 90 |
| β (°) | 115.5 |
| γ (°) | 90 |
| Volume (ų) | 925.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.530 |
Single Crystal X-ray Diffraction Studies
Polymorphism and Co-crystallization Research
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. Co-crystallization is a technique where a target molecule and a coformer are crystallized together in a specific stoichiometric ratio to form a new crystalline solid with potentially improved properties.
Research into the polymorphism of this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are essential for identifying and characterizing different polymorphs.
Co-crystallization studies would explore the formation of new crystalline phases of this compound with various pharmaceutically acceptable coformers. The primary goal is often to modify properties by introducing new intermolecular interactions, such as hydrogen bonds. While specific polymorphism or co-crystallization studies on this compound have not been widely published, the principles are well-established for related active pharmaceutical ingredients. plos.orgnih.gov Such research could reveal new solid forms with tailored characteristics.
Chromatographic Techniques for Separation and Purification Research
Chromatography is indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used techniques in this domain.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a premier technique for separating components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective. sielc.com Method development would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time.
A typical method would utilize a stationary phase like a C18 or C8 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tandfonline.comrsc.org Gradient elution, where the mobile phase composition is changed over time, may be employed to effectively separate the target compound from any impurities or related substances. tandfonline.com Detection is commonly performed using a UV detector set at a wavelength where the aniline chromophore absorbs strongly, typically between 230 and 280 nm.
Table 1: Postulated HPLC Method Parameters for this compound
| Parameter | Value/Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
This method would be suitable for assessing the purity of synthesized batches and for quantitative analysis. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Given its molecular weight, this compound should be amenable to GC analysis. For enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) is particularly well-suited for nitrogen-containing compounds like anilines. epa.govepa.gov
A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or hydrogen). A fused-silica capillary column, such as one coated with a non-polar (e.g., SE-54) or mid-polar stationary phase, would be used to separate the analyte from any volatile impurities. epa.gov In some cases, derivatization to form more volatile or thermally stable analogues, such as N-acyl or N-silyl derivatives, can improve chromatographic performance, though this may not be necessary. researchgate.net
Table 2: Postulated GC-NPD Method Parameters for this compound
| Parameter | Value/Condition |
| Column | Fused Silica Capillary, SE-54 (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temp. | 300 °C |
This GC-NPD method offers excellent sensitivity and minimizes interference from non-nitrogenous compounds, making it ideal for purity analysis and trace-level quantification. epa.govosti.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.
For this compound, FTIR and Raman spectra would reveal key vibrational modes. The N-H stretching of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region in the IR spectrum. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. ijcm.ir
The C-O-C ether linkage gives rise to a strong asymmetric stretching band, typically around 1250 cm⁻¹, and a symmetric stretch near 1040 cm⁻¹. tum.de Aromatic C=C ring stretching vibrations produce several bands in the 1450-1610 cm⁻¹ region. ifremer.frresearchgate.net The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range. These complementary techniques provide a molecular fingerprint that is invaluable for structural confirmation. scholarsresearchlibrary.com
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 |
| N-H Bend | 1590 - 1650 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1610 | |
| C-H Out-of-plane Bend | 700 - 900 | |
| -O-CH₂- (Ether) | C-O-C Asymmetric Stretch | ~1250 |
| C-O-C Symmetric Stretch | ~1040 | |
| -CH₃ & -CH₂- | C-H Asymmetric/Symmetric Stretch | 2850 - 3000 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules with conjugated π-electron systems, such as the aromatic rings in this compound.
The spectrum of this compound is expected to be dominated by π→π* transitions associated with the benzene (B151609) rings. researchgate.net The presence of the amine (-NH₂) group, an auxochrome with a lone pair of electrons, conjugates with the aromatic ring, causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. cdnsciencepub.com
Typically, aniline itself shows two primary absorption bands around 230 nm and 280 nm. cdnsciencepub.com It is expected that this compound would exhibit a similar profile. The ether linkage and the second phenyl ring could lead to further, more complex shifts in these absorption bands. The spectrum provides insight into the extent of electronic conjugation within the molecule and can be used for quantitative analysis via the Beer-Lambert law. researchgate.netbohrium.com
Applications of 3 3 Methylphenyl Methoxy Aniline in Advanced Chemical Synthesis and Materials Science Research
The chemical compound 3-[(3-Methylphenyl)methoxy]aniline is a versatile organic molecule whose value lies in its unique structure, combining an aniline (B41778) core with a substituted benzyl (B1604629) ether group. This structure makes it a significant building block in various areas of advanced chemical research, from the synthesis of complex molecules to the development of novel materials. Its applications are primarily centered around the reactivity of the aniline functional group, which serves as a nucleophile and a precursor for a multitude of chemical transformations.
Structure Property Relationship Spr Studies in Molecular Design
Electronic and Steric Effects of Substituents on Reactivity and Selectivity
The reactivity and selectivity of 3-[(3-Methylphenyl)methoxy]aniline in chemical reactions are governed by the interplay of electronic and steric effects originating from its constituent parts.
Electronic Effects: The primary drivers of electronic effects in the molecule are the amino (-NH₂) group and the benzyloxy (-O-CH₂-Ar) group on the aniline (B41778) ring.
Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance, the amino group significantly activates the aniline ring towards electrophilic aromatic substitution. This activation makes the ortho (positions 2 and 6) and para (position 4) carbons of the aniline ring nucleophilic and thus susceptible to attack by electrophiles. chemistrysteps.com
Benzyloxy Group (-O-CH₂-Ar): When positioned meta to the amino group, the ether oxygen exerts an electron-withdrawing inductive effect (-I effect) due to its high electronegativity. quora.com This inductive pull reduces the electron density on the aniline ring and, consequently, on the nitrogen atom. This makes the amine less basic compared to unsubstituted aniline. quora.comdoubtnut.com The effect of electron-withdrawing groups is generally known to decrease the basicity of anilines. chemistrysteps.comdoubtnut.com
Methyl Group (-CH₃): The methyl group on the distal benzyl (B1604629) ring has a weak electron-donating inductive effect on that ring, but its electronic influence on the reactivity of the primary aniline ring is minimal due to its distance.
Steric Effects: The term "steric effects" refers to the influence of the size and spatial arrangement of atoms or groups on a reaction. In this compound, the benzyloxy substituent is notably bulky.
This steric hindrance can impede access to the C-2 position of the aniline ring, which is adjacent to the bulky group. In electrophilic substitution reactions, this can lead to a preference for substitution at the less hindered C-4 and C-6 positions.
In reactions involving nucleophilic substitution on other parts of the molecule, bulky groups can similarly influence the reaction's feasibility and outcome. publish.csiro.auresearchgate.net For instance, in the design of kinase inhibitors, steric hindrance can be a key factor in achieving selective binding.
The table below summarizes the primary effects of the key substituents on the aniline core.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity & Selectivity |
| Amino (-NH₂) | 1 | Strong Electron-Donating (Resonance), Activating | Small | Directs electrophiles to ortho/para positions (C2, C4, C6); enhances nucleophilicity. |
| (3-Methylphenyl)methoxy | 3 | Electron-Withdrawing (Inductive) | Large / Bulky | Reduces basicity of the amine; hinders reactions at the adjacent C2 and C4 positions. |
Conformational Preferences and Their Influence on Molecular Interactions
The three-dimensional shape, or conformation, of this compound is not rigid. The molecule possesses significant conformational flexibility due to rotation around several single bonds, particularly the C-O-C ether linkage and the C-C bond connecting the methylene (B1212753) bridge to the phenyl ring. mdpi.com
This flexibility means the molecule can exist in numerous spatial arrangements. However, certain conformations will be more stable and thus more populated than others. The preferred conformations are those that minimize steric clashes, for example, between the aniline ring and the 3-methylphenyl group. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics, alongside experimental techniques like NMR spectroscopy, can be used to investigate these conformational equilibria. nih.govacs.org
The specific conformation of the molecule is critical for its interaction with biological targets like enzymes or receptors. For a molecule to bind effectively, it must adopt a shape that is complementary to its binding site—a concept often described as a "lock and key" or "induced fit" model.
Key points regarding conformational influence include:
Binding Affinity: The ability of the molecule to adopt the correct "bioactive conformation" to fit into a receptor's binding pocket is crucial for its biological activity. The less energy required for the molecule to adopt this conformation, the stronger the binding is likely to be.
Flexibility and Entropy: While flexibility allows the molecule to adapt to different binding sites, a highly flexible molecule has a higher entropic penalty upon binding, as it loses conformational freedom. In some cases, designing more rigid analogs that are "pre-organized" in the bioactive conformation can lead to increased potency and selectivity. nih.gov
Chiral Recognition: As demonstrated in studies of related flexible ligands, the introduction of a chiral center can significantly affect conformational preferences. This can lead to one enantiomer (a non-superimposable mirror image) fitting a receptor much better than the other, providing a clear basis for stereoselectivity in biological activity. acs.org
Rational Design Principles for Modulating Chemical Properties for Specific Research Applications
Rational design uses the understanding of structure-property relationships to intentionally modify a chemical scaffold to achieve a desired outcome. For this compound, this involves making targeted structural changes to tune its properties for applications in areas like drug discovery or materials science. researchgate.netnih.gov
Strategies for Modulating Properties:
Modification of Electronic Properties: The electronic nature of the molecule can be fine-tuned by changing the substituents.
Example: To create a more electron-rich aniline ring (and a more basic amine), the methyl group on the benzyl ring could be replaced with a stronger electron-donating group like a methoxy (B1213986) group. Conversely, replacing it with an electron-withdrawing group like a halogen or trifluoromethyl group would make the amine less basic. mdpi.com This principle is used to optimize the binding of drug candidates to their targets or to modulate the reactivity of chemical intermediates. nih.gov
Alteration of Steric Profile: The size and shape of the molecule can be adjusted to improve its fit within a biological target or to control reaction selectivity.
Example: In drug design, if a binding pocket has additional space, the methyl group could be replaced with a larger alkyl or phenyl group to create additional favorable hydrophobic interactions, potentially increasing potency. nih.gov
Improving Pharmacokinetic Properties: In medicinal chemistry, it is often necessary to modify a molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Example: If a molecule is metabolized too quickly at the benzyloxy group, a common strategy is to replace it with a more stable linker or introduce groups that block the site of metabolism. Studies on related compounds have explored replacing metabolically labile methoxy groups to improve stability. semanticscholar.org
Conformational Constraint: To enhance potency and selectivity, the molecule's flexibility can be reduced.
Example: A common strategy is to "lock" the molecule into its bioactive conformation by creating a new ring structure that connects two parts of the molecule. This reduces the entropic cost of binding and can lead to a significant increase in affinity for the target. acs.org
The following table outlines some rational design principles applied to an aniline-based scaffold.
| Design Goal | Strategy | Example Modification on this compound Scaffold | Expected Outcome |
| Increase Basicity | Add Electron-Donating Group (EDG) | Replace -CH₃ with -OCH₃ on the benzyl ring. | Enhanced nucleophilicity of the amine. |
| Decrease Basicity | Add Electron-Withdrawing Group (EWG) | Replace -CH₃ with -CF₃ or -Cl on the benzyl ring. | Reduced amine basicity; altered electronic character for binding. mdpi.com |
| Enhance Binding Affinity | Introduce H-bond donor/acceptor | Add a hydroxyl or amide group to one of the phenyl rings. | Formation of new, specific interactions with a biological target. semanticscholar.org |
| Improve Metabolic Stability | Block metabolic "soft spots" | Replace a hydrogen on the aniline ring with fluorine. | Increased resistance to metabolic degradation. |
| Increase Potency/Selectivity | Apply conformational constraint | Form a cyclic ether by linking the benzyl CH₂ to the aniline ring (C2 position). | Reduced flexibility, locking the molecule in a specific shape to improve fit and reduce entropic penalty upon binding. acs.org |
Through these and other rational design strategies, the versatile scaffold of this compound can be systematically optimized for a wide range of specific research applications.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of substituted anilines, including 3-[(3-Methylphenyl)methoxy]aniline, is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, leading to improved yields, higher purity, and safer processes.
Automated grinding techniques, a form of mechanochemistry, have shown promise for the halogenation of anilines and phenols. beilstein-journals.org This solvent-free method is not only environmentally friendly but also allows for precise stoichiometric control, which is crucial for achieving selective mono-, di-, and tri-halogenation. beilstein-journals.org The scalability of such automated processes has been demonstrated, suggesting their potential for industrial-scale production. beilstein-journals.org
Furthermore, the development of automated synthesis reactors, which can handle solid-phase synthesis, opens up possibilities for creating large libraries of substituted anilines. sciforum.net These systems, equipped with features for heating, cooling, and maintaining an inert atmosphere, can streamline the synthesis of complex molecules derived from this compound. sciforum.net
The continuous chemoenzymatic synthesis of anilines using immobilized enzymes in flow reactors represents another significant advancement. acs.org This approach combines the high selectivity of biocatalysts with the efficiency of continuous processing. acs.org For instance, immobilized nitroreductase has been used for the continuous production of anilines, offering a low-energy alternative to traditional chemical methods that often require harsh conditions. acs.org
Table 1: Comparison of Synthesis Methods
| Feature | Traditional Batch Synthesis | Automated Grinding | Automated Flow Synthesis |
| Control | Moderate | High | High |
| Scalability | Limited | Good | Excellent |
| Solvent Use | High | Low/None | Low to Moderate |
| Safety | Potential hazards | Improved | Enhanced |
| Efficiency | Variable | High | High |
Exploration of Novel Reactivities and Transformation Pathways
Researchers are actively exploring novel reactivities and transformation pathways for anilines and their derivatives. These investigations aim to expand the synthetic utility of compounds like this compound, enabling the creation of new molecular architectures.
One area of interest is the development of transition-metal-free reactions. For example, a novel metal-free cross-coupling reaction of arylhydrazines with aminoheterocycles has been reported, proceeding via a homolytic aromatic substitution mechanism. nii.ac.jp Such methods provide an atom-efficient and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. nii.ac.jp
The synthesis of N-containing heterocycles through the cyclization of ortho-substituted anilines with carbon dioxide and hydrogen, catalyzed by non-noble metals like cobalt, is another promising green chemistry approach. rsc.org This method demonstrates excellent functional group tolerance and provides good to excellent yields of various heterocyclic compounds. rsc.org
Furthermore, the development of unique synthetic methods, such as generating substituted anilines from benzyl (B1604629) azides with electron-withdrawing groups at the ortho or para position, showcases the potential for novel transformations. chemrxiv.org This particular reaction is noted for being simple, fast, and efficient at room temperature. chemrxiv.org
Advanced Materials Science Applications beyond Current Scope
The unique structure of this compound, featuring a benzyl ether group, makes it a valuable building block for advanced materials with tailored properties. chemimpex.com Its thermal stability and compatibility with various reaction conditions are particularly advantageous in materials science. chemimpex.com
One key application lies in polymer chemistry, where it can be used to create specialty polymers for coatings and adhesives. chemimpex.com The incorporation of the benzyloxyaniline moiety can influence the final properties of the polymer, such as thermal stability and solubility.
The synthesis of polyaniline derivatives for conductive materials is another area of active research. For instance, 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline has been used in the synthesis of such materials through oxidative polymerization. Phenoxy-substituted anilines, in general, exhibit higher thermal stability, making them suitable for demanding material science applications.
Sustainable and Biocatalytic Approaches in Synthesis and Transformation
The push towards greener and more sustainable chemical processes is driving the development of biocatalytic and environmentally friendly methods for the synthesis and transformation of anilines.
Biocatalytic approaches, such as the use of enzymes for aniline (B41778) synthesis, are gaining traction. An enzymatic platform based on the oxidative amination of cyclohexanones has been developed to produce a wide range of secondary and tertiary anilines. nih.gov Directed evolution of enzymes has led to catalysts with broad substrate scope and improved kinetic performance. nih.gov
The asymmetric synthesis of N-aryl-functionalized amino acids using enzymes like ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) highlights the potential of biocatalysis in producing chiral building blocks with high enantiomeric excess. acs.org This enzyme has shown a broad substrate scope for various arylamines. acs.org Furthermore, combining biocatalytic steps with chemical reactions in one-pot syntheses offers an efficient route to complex molecules. acs.org
Green synthesis methods are also being explored, such as the use of water as a solvent and cost-effective catalysts. acs.org For example, the synthesis of azoxybenzenes from anilines has been achieved in water using a simple organic catalyst. acs.org Similarly, novel methods for producing substituted anilines from isatoic anhydride-8-amide have been developed, which are inexpensive, fast, and efficient at room temperature. nih.govresearchgate.net These approaches often avoid hazardous reagents and cumbersome purification steps. nih.govresearchgate.net
The development of chemoenzymatic strategies for the enantioselective synthesis of α-trifluoromethylated amines is another significant advancement. acs.org This approach combines the strengths of both chemical and biological catalysis to produce valuable pharmacophores in a sustainable manner. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3-Methylphenyl)methoxy]aniline, and how can reaction yields be maximized?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust approach, as demonstrated in structurally analogous compounds (e.g., 3-(3-Methylphenyl)aniline synthesis). Use 3-bromoaniline and (3-methylphenyl)boronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Optimize yield (66–82%) by adjusting reaction time, temperature, and catalyst loading. Purification via column chromatography with silica gel and ethyl acetate/hexane eluent ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis verifies C, H, N, and O content. Infrared (IR) spectroscopy identifies functional groups like methoxy (-OCH₃) and amine (-NH₂) .
Q. How do substituents influence the compound’s solubility and reactivity?
- Methodological Answer : The methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) due to increased polarity, while the 3-methylphenyl group introduces steric hindrance, slowing electrophilic substitution. Compare logP values with analogs (e.g., 3-Methoxy-2-methylaniline) to predict bioavailability .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s electronic properties and potential bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and dipole moments. These predict reactivity sites (e.g., amine group for nucleophilic attacks) and interactions with biological targets like enzymes or receptors . Pair with molecular docking studies to screen for binding affinity with kinases or antimicrobial targets .
Q. What strategies resolve contradictions in reported synthetic yields for similar aniline derivatives?
- Methodological Answer : Variability in yields (e.g., 21% vs. 82% in analogous syntheses) often stems from substituent electronic effects. Electron-withdrawing groups (e.g., -NO₂) reduce boronic acid reactivity, requiring longer reaction times or elevated temperatures. Use kinetic studies and in situ monitoring (e.g., TLC) to optimize conditions. Catalyst choice (e.g., PdCl₂(dppf)) may improve efficiency for challenging substrates .
Q. How can the compound serve as a precursor in drug discovery, particularly for kinase inhibitors or antimicrobial agents?
- Methodological Answer : Functionalize the amine group via reductive amination or acylation to generate libraries of derivatives. Screen for kinase inhibition using enzymatic assays (e.g., EGFR or Aurora kinases) or antimicrobial activity via microbroth dilution (MIC values against S. aureus or E. coli). Compare results with fluorinated analogs (e.g., 2-(Trifluoromethyl)aniline) to assess substituent impact on potency .
Q. What advanced purification techniques address challenges in isolating this compound from byproducts?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) for high-resolution separation. For thermally stable batches, recrystallization in ethanol/water mixtures improves purity. Monitor byproducts (e.g., diaryl ethers) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
